![molecular formula C7H12ClF2N B13506222 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride](/img/structure/B13506222.png)
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a cyclopropan-1-amine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.
Cyclopropanation: The cyclopropan-1-amine moiety is introduced through a cyclopropanation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like nucleophiles.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated cyclobutyl ring and cyclopropan-1-amine moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
(1S)-1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride: This compound has a similar cyclobutyl ring but differs in the substituent on the amine group.
(1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride: This compound has additional fluorine atoms on the ethan-1-amine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclobutyl and cyclopropan-1-amine moieties, which contribute to its distinct chemical and biological properties.
Biological Activity
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 183.63 g/mol
- CAS Number : 1402222-66-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the difluorocyclobutyl moiety may influence its binding affinity and selectivity towards specific receptors or enzymes.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at certain neurotransmitter receptors.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Signal Transduction Modulation : The compound might alter signaling pathways linked to cell proliferation or apoptosis.
Biological Activity
Research indicates that compounds with difluorocyclobutyl groups exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The fluorine substituents can enhance lipophilicity, potentially improving membrane permeability.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antidepressant | Potential modulation of serotonin pathways | |
Anti-inflammatory | Reduction in cytokine levels in vitro | |
Antitumor | Inhibition of cancer cell proliferation |
Case Study 1: Antidepressant Effects
In a study examining the effects of various cyclopropanamine derivatives, it was found that this compound exhibited significant antidepressant-like effects in animal models. The study suggested that the compound may enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role for the compound in managing inflammatory conditions.
Research Findings
Recent studies have highlighted the significance of fluorinated compounds in drug discovery. The unique properties imparted by fluorine can lead to enhanced potency and selectivity:
- Fluorine's Role : Fluorine atoms can stabilize molecular conformations and improve interactions with biological targets.
- Pharmacokinetics : Compounds like this compound often show improved metabolic stability and bioavailability.
Properties
Molecular Formula |
C7H12ClF2N |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(3,3-difluorocyclobutyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6(10)1-2-6;/h5H,1-4,10H2;1H |
InChI Key |
LXCALEDFGOIDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2CC(C2)(F)F)N.Cl |
Origin of Product |
United States |
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